REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].C1(C)C=CC(S(O[CH2:14][C:15]#[C:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)(=O)=O)=CC=1>ClCCl>[CH3:1][N:2]([CH3:3])[CH2:14][C:15]#[C:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC#CC1=CC=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 18 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Then the reaction solution is washed with water
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (dichloromethane/methanol=10:1)
|
Type
|
CUSTOM
|
Details
|
The product is obtained as an oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
CN(CC#CC1=CC=C(C=C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |